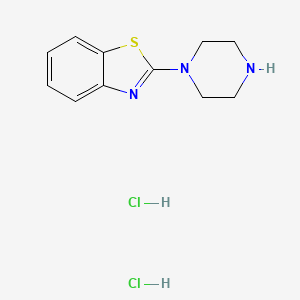

2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride

Description

2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride is a benzothiazole derivative functionalized with a piperazine ring and two hydrochloride counterions. The compound’s core structure consists of a benzothiazole moiety (a fused benzene and thiazole ring) linked to a piperazine group via a single bond. This structure confers both aromatic and aliphatic amine properties, making it a candidate for diverse pharmacological applications, including central nervous system (CNS) targeting or kinase inhibition .

Key molecular characteristics include:

- Molecular Formula: $ \text{C}{13}\text{H}{17}\text{N}_3\text{S} \cdot 2\text{HCl} $ (based on structural analogs in ).

- SMILES: $ \text{Cl} \cdot \text{Cl}.C1=NC2=CC=CC=C2S1N3CCNCC3 $.

- Molecular Weight: ~308.3 g/mol (calculated from and ).

The dihydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in drug formulations .

Properties

IUPAC Name |

2-piperazin-1-yl-1,3-benzothiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.2ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;;/h1-4,12H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBYMBGOSIKCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3S2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928026-66-8 | |

| Record name | 2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride are P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII). These proteins play a crucial role in multidrug resistance (MDR) in cancer cells.

Mode of Action

This compound interacts with its targets, P-gp and hCA XII, to overcome the P-gp-mediated multidrug resistance (MDR) in cancer cells. The compound contains both P-gp and hCA XII binding groups on the two nitrogen atoms of the heterocyclic ring.

Biochemical Pathways

It is known that p-gp and hca xii are involved in drug resistance mechanisms in cancer cells.

Pharmacokinetics

It is known that the compound’s structure was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5).

Biochemical Analysis

Biochemical Properties

2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their normal functions . The compound’s interaction with these enzymes often involves binding to active sites, leading to inhibition of enzyme activity and subsequent antibacterial effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in bacterial cell wall synthesis, leading to cell lysis and death . Additionally, the compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and other vital cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. The compound also affects gene expression by binding to regulatory proteins and altering their activity, which can lead to changes in the expression of multiple genes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial activity, without significant toxicity . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to the accumulation of metabolic intermediates and disruption of normal metabolic flux . These interactions can also affect metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates and exerts its biological effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, which determine the compound’s localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the bacterial cell membrane, where it interacts with membrane-bound enzymes and disrupts their function . This localization is essential for the compound’s antibacterial activity and other biological effects .

Biological Activity

2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity. Characterized by its unique molecular structure, which combines a piperazine moiety with a benzothiazole ring, this compound has potential applications in various therapeutic areas, particularly as an antibacterial agent.

- Molecular Formula : C₁₁H₁₄Cl₂N₃S

- Molecular Weight : Approximately 255.77 g/mol

- CAS Number : 928026-66-8

Biological Activity

Research indicates that this compound exhibits notable antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

These findings suggest that the compound may serve as a potential therapeutic agent against bacterial infections.

While the precise mechanism of action remains largely undefined, preliminary studies suggest that this compound may interact with bacterial ribosomes or enzymes involved in cell wall synthesis. This interaction could inhibit bacterial growth and proliferation, contributing to its antibacterial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals insights into its SAR:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 3-(Piperazin-1-yl)-1,2-benzothiazole | Structure | Antibacterial | Different spectrum of activity against Gram-positive bacteria |

| 2-(Morpholin-4-yl)-1,3-benzothiazole | Structure | Antifungal | Morpholine ring enhances solubility in certain solvents |

| 2-(Thiomorpholin-4-yl)-1,3-benzothiazole | Structure | Antiviral | Potential antiviral properties against specific viruses |

This table highlights the diversity within the benzothiazole class and underscores the unique position of this compound due to its specific piperazine substitution and associated biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives and their potential applications:

- Antidepressant Activity : Research on related compounds has suggested dual-action properties targeting serotonin receptors (5HT1A) and serotonin transporters (SERT). Modifications in the piperazine ring have been shown to influence binding affinities at these receptors, indicating potential for antidepressant effects .

- Antioxidant Activity : In studies focusing on thiazolidine derivatives, compounds exhibiting similar structural features showed significant antioxidant potential. This suggests that derivatives of this compound may also possess antioxidant properties worth exploring .

- PPARδ Agonist Activity : A study identified a series of benzothiazole derivatives as potent PPARδ agonists. The optimization of these compounds revealed high selectivity and efficacy in vitro, suggesting further therapeutic applications in metabolic syndrome management .

Scientific Research Applications

Neuroleptic Activity

One of the primary applications of 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride is its role as an intermediate in the synthesis of neuroleptic agents. For instance, it is utilized in the production of ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. Ziprasidone demonstrates efficacy in managing symptoms while having a lower risk of extrapyramidal side effects compared to typical antipsychotics .

Antidepressant Potential

Research indicates that derivatives of benzothiazole compounds, including those containing piperazine moieties, exhibit dual-action properties as serotonin receptor modulators. These compounds have been studied for their potential as antidepressants by targeting serotonin receptors (5HT1A) and serotonin transporters (SERT). The modifications on the piperazine structure can significantly influence binding affinities and therapeutic effects .

Histone Deacetylase Inhibition

Recent studies have identified benzothiazole derivatives, including those with piperazine substitutions, as selective inhibitors of histone deacetylase 6 (HDAC6). These compounds have shown antiproliferative activity in cancer cell lines, suggesting their potential use in cancer therapy by altering gene expression through epigenetic mechanisms .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized via the reaction between 2-amino-1,3-benzothiazole and piperazine under specific conditions to yield the dihydrochloride salt form. The following table summarizes key synthetic routes and yields from various studies:

| Synthesis Route | Yield (%) | Conditions |

|---|---|---|

| Reaction of 2-amino-1,3-benzothiazole with piperazine | 34% | 80°C - 170°C in methanol |

| Use of metal amides with benzothiazole derivatives | 72% | Room temperature with triethylamine |

| High-pressure liquid chromatography purification | >90% | Standard silica gel chromatography |

Neuropharmacological Studies

A study examined the neuropharmacological effects of compounds derived from this compound on rodent models. The findings indicated significant improvements in anxiety-like behaviors when administered at specific dosages, correlating with receptor binding studies that confirmed high affinity for dopamine D4 receptors .

Cancer Research

In another case study focusing on HDAC6 inhibition, researchers synthesized a series of benzothiazole-piperazine derivatives and evaluated their antiproliferative effects on various cancer cell lines. The most promising candidate exhibited IC50 values in the low micromolar range, indicating potent anticancer activity that warrants further investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle: The benzothiazole ring in the target compound provides greater aromaticity and rigidity compared to simple thiazole derivatives (e.g., 2-piperazin-1-yl-1,3-thiazole hydrochloride), which may enhance binding to hydrophobic enzyme pockets .

Substituent Effects :

- The ethyl linker in 2-[1-(piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride () introduces conformational flexibility but reduces metabolic stability compared to the direct piperazine-benzothiazole linkage in the target compound.

- Levocetirizine’s ethoxyacetic acid group () confers polarity and H1 receptor selectivity, absent in the target compound, which may limit antihistamine activity.

Physicochemical Properties :

- Predicted collision cross-section (CCS) data for the ethyl-linked analog (153.6 Ų for [M+H]+) suggests moderate polarity, aligning with CNS drug-like properties .

- The dihydrochloride salt form (common in ) ensures high aqueous solubility (>50 mg/mL), critical for oral bioavailability.

Pharmacological Gaps: While zuclopenthixol and levocetirizine are clinically validated, this compound lacks reported bioactivity data ().

Research Findings and Limitations

- Synthetic Accessibility : The compound is synthetically accessible via nucleophilic substitution between benzothiazole derivatives and piperazine, similar to routes in .

- Stability: Dihydrochloride salts generally exhibit superior stability over free bases, as noted in pioglitazone hydrochloride formulations ().

- Literature Gaps: No peer-reviewed studies or patents directly address this compound (), highlighting a need for targeted pharmacological profiling.

Preparation Methods

This method is less common for the exact compound but is referenced in the synthesis of related thiazole-piperazine compounds.

Detailed Reaction Data and Yields

Purification and Characterization

- The crude reaction mixtures are typically purified by filtration, washing with cold solvents (e.g., isopropanol), and drying under vacuum at moderate temperatures (~40-42 °C).

- Crystallization from solvent mixtures (e.g., isopropanol/water or aqueous ethanol) is common to obtain high purity dihydrochloride salts.

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction completion and purity.

- Structural confirmation is achieved by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry (LCMS).

Research Findings and Optimization Notes

- Reaction yields vary significantly depending on the precursor used, solvent choice, and reaction time.

- Use of anhydrous piperazine and inert atmosphere (nitrogen) improves reaction efficiency and product purity.

- Acidification to form the dihydrochloride salt is crucial for isolating the compound as a stable solid.

- Recycling of intermediates (e.g., bis(2-cyanophenyl)disulfide) is possible, enhancing the sustainability of the process.

- Alternative solvents like isopropanol and t-butanol provide good solubility and reaction media for these transformations.

Summary Table of Key Preparation Methods

| Method | Starting Material | Piperazine Source | Solvent | Key Conditions | Yield (%) | Product Form |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 3-chloro-1,2-benzisothiazole | Anhydrous piperazine | t-butanol | Reflux 24 h, N2 atmosphere | 80 | Dihydrochloride salt solid |

| Disulfide intermediate route | Bis(2-cyanophenyl)disulfide | Anhydrous piperazine | Isopropanol | Reflux 23 h, N2 atmosphere | 34 | Free base, then salt formed |

| Ring closure (related compounds) | Benzaldehyde derivatives | Substituted piperazine | Various | Reflux, multi-step | Not specified | Purified benzothiazole derivatives |

Q & A

Basic: What analytical techniques are recommended for purity assessment of 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride?

Answer:

Purity evaluation requires orthogonal methods to ensure accuracy:

- HPLC with UV detection is optimal for quantifying major components and resolving structurally related impurities (e.g., residual piperazine derivatives) .

- LC-MS/MS enhances specificity by identifying low-abundance impurities via mass fragmentation patterns .

- Titrimetric methods (e.g., acid-base titration) validate stoichiometric ratios of the dihydrochloride salt .

- Water content analysis (Karl Fischer titration) is critical due to hygroscopicity, which can skew purity calculations .

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

- Storage: Keep in sealed, desiccated containers at 2–8°C to prevent hydrolysis or deliquescence, as observed with structurally similar dihydrochloride salts .

- Handling: Use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation. Static-free equipment is advised to avoid electrostatic aggregation .

- Safety: Wear nitrile gloves and FFP3 masks to prevent inhalation of fine particulates, which may irritate mucous membranes .

Advanced: How can discrepancies in impurity profiles from different chromatographic methods be resolved?

Answer:

Contradictions often arise from method-specific selectivity:

- Cross-validation: Compare impurity retention times and mass spectra across HPLC, HPTLC, and LC-MS/MS to confirm identities .

- Spiking studies with synthesized impurities (e.g., unreacted benzothiazole intermediates) clarify co-elution issues .

- Forced degradation (e.g., thermal, acidic stress) identifies degradation products that may interfere with baseline separation .

Advanced: What experimental designs optimize synthetic yield while minimizing byproducts?

Answer:

- Design of Experiments (DoE): Vary reaction parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution between benzothiazole and piperazine .

- In-situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation (e.g., benzothiazole-piperazine adducts) and adjust reagent addition rates .

- Post-synthesis purification: Gradient recrystallization in ethanol/water mixtures removes unreacted precursors and hydrochloride salts .

Advanced: How can the compound’s solubility and stability under physiological conditions be evaluated?

Answer:

- Solubility profiling: Use shake-flask methods with UV detection across pH 1–7.4 (simulating gastrointestinal and plasma conditions) .

- Accelerated stability studies: Store solutions at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV. Note: Benzothiazole derivatives are prone to hydrolysis under alkaline conditions .

- Spectroscopic stability assays: NMR (e.g., ¹H, ¹³C) identifies structural changes, such as piperazine ring opening or benzothiazole oxidation .

Advanced: What strategies validate the compound’s biological activity while addressing batch variability?

Answer:

- Standardized bioassays: Use H1 receptor binding assays (common for piperazine derivatives) with cetirizine dihydrochloride as a positive control .

- Batch normalization: Pre-test each batch via calcium flux assays in HEK293 cells expressing target receptors to account for potency variations .

- Statistical modeling: Apply ANOVA to correlate impurity levels (e.g., residual solvents) with bioactivity outliers .

Advanced: How can researchers establish a certified reference standard for this compound?

Answer:

- Synthesis and characterization: Prepare high-purity batches (>99.5% via HPLC) and validate with elemental analysis (C, H, N, S, Cl) .

- Collaborate with accredited agencies (e.g., LGC Standards) for ISO 17025 certification, ensuring traceability to primary standards .

- Stability documentation: Provide long-term (24-month) stability data under ICH guidelines, including photostability and thermal cycling results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.